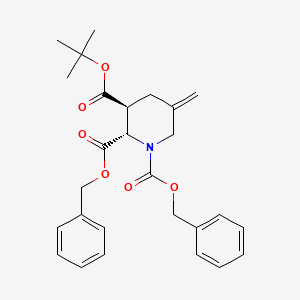
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, followed by the introduction of the benzyl and tert-butyl groups, and finally, the methylene and carboxylate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dibenzyl 3-tert-butyl (2S,3S)-5-oxopiperidine-1,2,3-tricarboxylate
- 1,2-dibenzyl 3-tert-butyl (2S,3S)-5-hydroxypiperidine-1,2,3-tricarboxylate
Uniqueness
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-METHYLENEPIPERIDINE-1,2,3-TRICARBOXYLATE is unique due to the presence of the methylene group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C27H31NO6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-O,2-O-dibenzyl 3-O-tert-butyl (2S,3S)-5-methylidenepiperidine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C27H31NO6/c1-19-15-22(24(29)34-27(2,3)4)23(25(30)32-17-20-11-7-5-8-12-20)28(16-19)26(31)33-18-21-13-9-6-10-14-21/h5-14,22-23H,1,15-18H2,2-4H3/t22-,23-/m0/s1 |
InChI Key |
BYHSGUNWULPMDT-GOTSBHOMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC(=C)CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=C)CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














